2-Bromo-6-chlorothieno[2,3-B]pyridine
Description
Contextualizing Thienopyridine Scaffolds in Medicinal Chemistry and Materials Science
The thienopyridine core is a significant structural motif in the design of biologically active compounds and functional materials. researchgate.netigi-global.com This fused heterocyclic system, combining a pi-electron-rich thiophene (B33073) unit with a pi-electron-deficient pyridine (B92270) ring, gives rise to unique physicochemical properties. igi-global.com
Thienopyridine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse therapeutic effects. researchgate.netmdpi.com These compounds have demonstrated anti-inflammatory, antimicrobial, antiviral, antitumor, and antiproliferative properties. researchgate.net Furthermore, the thienopyridine structure can positively influence key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity. researchgate.net The pyridine scaffold itself is a critical component in many FDA-approved drugs. mdpi.comresearchgate.net Well-known drugs based on the thienopyridine framework include the antiplatelet agents Ticlopidine, Clopidogrel, and Prasugrel, which act as antagonists of the P2Y12 receptor to inhibit platelet aggregation. igi-global.comwikipedia.orgnih.govnih.gov
The introduction of halogen atoms, such as bromine and chlorine, onto the thienopyridine scaffold is a key strategy in modern drug design. nih.gov Halogenation can significantly influence a molecule's steric and electronic properties, affecting its binding affinity to biological targets, metabolic stability, and membrane permeability. nih.govmdpi.com The halogenated structure of 2-Bromo-6-chlorothieno[2,3-b]pyridine allows for straightforward chemical modification, making it an ideal starting point for creating libraries of new compounds for screening in drug discovery and materials science. chemimpex.com For instance, the bromine and chlorine atoms can be selectively replaced or used as handles for cross-coupling reactions to build more complex molecular architectures. chemimpex.comresearchgate.net This versatility is exploited in the development of new anti-cancer agents and other pharmaceuticals. chemimpex.com
Thienopyridines exist in several isomeric forms, which are defined by the mode of fusion between the thiophene and pyridine rings. researchgate.netigi-global.com There are six possible isomers, each with distinct electronic and steric properties. researchgate.netigi-global.com The fusion can occur at the 2- or 5-position of the thiophene ring, leading to four isomers, or at the 3- and 4-positions, resulting in two additional, less stable isomers. igi-global.com The thieno[2,3-b]pyridine (B153569) isomer is among the most extensively studied. igi-global.com
| Isomer Name | Fusion Position (Thiophene Ring) | Relative Stability/Research Focus |
|---|---|---|
| thieno[2,3-b]pyridine | 2,3-position | Extensively studied, relatively stable. igi-global.com |
| thieno[3,2-b]pyridine | 3,2-position | Extensively studied, relatively stable. igi-global.com |
| thieno[2,3-c]pyridine | 2,3-position | Extensively studied, relatively stable. igi-global.com |
| thieno[3,2-c]pyridine | 3,2-position | Extensively studied, relatively stable. igi-global.com |
| thieno[3,4-b]pyridine | 3,4-position | Less explored, significantly less stable. igi-global.com |
| thieno[3,4-c]pyridine | 3,4-position | Less explored, significantly less stable. igi-global.com |
Historical Perspective of Thieno[2,3-b]pyridine Research
The study of thieno[2,3-b]pyridines dates back to 1913, and this particular isomer has since become the most well-characterized in the thienopyridine family. igi-global.com The practical importance of this scaffold grew significantly with the discovery and clinical application of drugs like Ticlopidine, Clopidogrel, and Prasugrel as potent antiplatelet agents for treating cardiovascular diseases. igi-global.comwikipedia.orgnih.gov These drugs are prodrugs that are metabolized to active forms which irreversibly inhibit the P2Y12 receptor on platelets. nih.govnih.gov More recent research has expanded the scope of thieno[2,3-b]pyridine applications, investigating their potential as anticancer agents, including their ability to sensitize cancer cells to existing chemotherapies. nih.govekb.eg
Rationale for Focused Research on this compound
The focused research on this compound stems from its strategic value as a versatile chemical intermediate. chemimpex.com The presence of two distinct halogen atoms at specific positions allows for selective and controlled chemical transformations, making it a powerful tool for synthetic chemists.
Key areas of research where this compound is utilized include:
Pharmaceutical Development : It is a key building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents. chemimpex.comekb.eg Research has shown that thieno[2,3-b]pyridine derivatives can possess potent anti-proliferative activity and can be used to develop chemosensitizers that restore the efficacy of established cancer drugs like topotecan. nih.govmdpi.com
Agrochemical Industry : The compound is used in the formulation of new pesticides and herbicides, aiming for more effective and potentially environmentally friendlier crop protection solutions. chemimpex.comlookchem.com
Materials Science : Researchers are exploring its potential in creating novel organic materials, such as conductive polymers and organic semiconductors for use in electronic devices. chemimpex.com
The unique chemical properties of this compound, summarized in the table below, underscore its utility as a precursor in these diverse applications.
| Property | Value |
|---|---|
| CAS Number | 68236-35-1 lookchem.comsigmaaldrich.com |
| Molecular Formula | C₇H₃BrClNS lookchem.com |
| Molecular Weight | 248.53 g/mol lookchem.com |
| Melting Point | 115-116 °C lookchem.com |
| Boiling Point | 324.28 °C at 760 mmHg (Predicted) lookchem.com |
| Density | 1.849 g/cm³ (Predicted) lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chlorothieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-6(9)10-7(4)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVWVCBUASMPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471067 | |
| Record name | 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-35-1 | |
| Record name | 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 Bromo 6 Chlorothieno 2,3 B Pyridine
Reactivity of Halogen Substituents in 2-Bromo-6-chlorothieno[2,3-b]pyridine
The reactivity of the halogen atoms in this compound is influenced by their intrinsic properties and their position on the heterocyclic ring system. This differential reactivity allows for selective functionalization at either the C2 or C6 position.
Differential Reactivity of Bromine and Chlorine Atoms
In general, for halogenated aromatic and heteroaromatic compounds, the carbon-bromine bond is weaker than the carbon-chlorine bond. This difference in bond strength often dictates the selectivity in palladium-catalyzed cross-coupling reactions, where the oxidative addition step is typically favored at the C-Br bond. Consequently, reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination would be expected to occur preferentially at the 2-position (bromine) over the 6-position (chlorine) under carefully controlled conditions.
For nucleophilic aromatic substitution (SNAr) reactions, the reactivity is governed by the stability of the Meisenheimer intermediate. The electronegativity of the halogen plays a more significant role, with chlorine being more electronegative than bromine. However, the position on the pyridine (B92270) ring is a more dominant factor in determining the site of nucleophilic attack.
Influence of Ring System on Halogen Reactivity
The thieno[2,3-b]pyridine (B153569) ring system, a fusion of thiophene (B33073) and pyridine rings, exerts a significant electronic influence on the reactivity of the halogen substituents. The pyridine nitrogen atom is electron-withdrawing, which activates the positions ortho and para to it for nucleophilic attack. In this compound, both the 2- and 6-positions are ortho to the pyridine nitrogen, making them susceptible to nucleophilic substitution.
The stability of the anionic intermediate formed upon nucleophilic attack is key to determining the regioselectivity. Attack at the C2 or C6 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.com The specific electronic contributions from the fused thiophene ring will further modulate the electron density at these positions.
In the context of cross-coupling reactions, the regioselectivity can often be controlled by the choice of catalyst and ligands. For instance, in related dihalogenated heterocycles, specific ligand systems have been shown to direct the reaction to one halogen over another, sometimes contrary to the expected reactivity based on bond strengths alone.
Reaction Mechanisms of Transformations
The transformations of this compound primarily follow well-established reaction mechanisms for halogenated heterocycles.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, proceed through a catalytic cycle involving three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond. This is generally the rate-determining step and is favored at the more reactive C-Br bond.
Transmetalation: The organometallic coupling partner (e.g., boronic acid in Suzuki coupling) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst.
Nucleophilic Aromatic Substitution (SNAr): This is typically a two-step process:
Addition: A nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring.
The regioselectivity of these reactions on this compound would be a subject of detailed experimental investigation to establish the preferred reaction site under various conditions.
Structure Activity Relationship Sar Studies of 2 Bromo 6 Chlorothieno 2,3 B Pyridine Derivatives
General Principles of SAR in Thienopyridines
The thieno[2,3-b]pyridine (B153569) scaffold is a versatile heterocyclic system that has been extensively explored in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.net The biological profile of thienopyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic core.
SAR studies on various thienopyridine analogues have revealed several key principles:
Modification of the Core: Alterations to the thienopyridine core itself, such as ring fusions adjacent to the nitrogen atom, have been shown to be critical for modulating activity against certain targets, like the eukaryotic elongation factor-2 kinase (eEF2-K). nih.gov
Substituent Effects: The introduction of different functional groups at various positions can significantly impact potency and selectivity. For instance, in a series of thieno[2,3-b]pyridine analogues, modifications around several regions of the lead molecules were explored to enhance inhibitory activity. nih.gov
These general principles provide a foundational understanding for the more specific SAR exploration of 2-bromo-6-chlorothieno[2,3-b]pyridine derivatives.
Impact of Halogenation on Biological Activity and Pharmacological Potential
The presence of halogen atoms, specifically bromine at position 2 and chlorine at position 6, on the thieno[2,3-b]pyridine core is a defining feature of the parent compound and significantly influences its chemical reactivity and biological interactions. chemimpex.com Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.
The introduction of halogens can lead to:
Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with protein residues, which can contribute to improved binding affinity and selectivity for a biological target.
Modulation of Physicochemical Properties: Halogens can alter the lipophilicity, metabolic stability, and membrane permeability of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Increased Potency: In many instances, the addition of halogens to a scaffold leads to a significant increase in biological potency. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a halogen at the 4-position of the phenyl ring was investigated for its effect on FOXM1-inhibitory activity. nih.gov
The specific combination of a bromine atom at the electron-rich thiophene (B33073) ring and a chlorine atom at the pyridine (B92270) ring of the this compound scaffold provides a unique electronic and steric profile that can be exploited for targeted drug design. chemimpex.com
Positional Effects of Substituents on Thieno[2,3-b]pyridine Core
The biological activity of derivatives of this compound is highly dependent on the placement of additional substituents around the heterocyclic core. SAR studies on related thienopyridine series have provided valuable insights into the importance of substitution patterns.
While the parent compound has defined substitutions at positions 2 and 6, further modifications at other available positions can fine-tune the pharmacological profile. Studies on various thieno[2,3-b]pyridines have highlighted the following:
Position 2: This position is often a key site for introducing moieties that can interact with the active site of a target protein. For instance, the introduction of a phenylamino (B1219803) group at the 2-position of pyrido[2,3-d]pyrimidin-7-ones led to potent Abl kinase inhibitors. researchgate.net
The following table summarizes the observed effects of substituents at different positions on the thieno[2,3-b]pyridine core based on studies of related compounds.
| Position | Substituent Type | Observed Effect on Biological Activity | Reference |
| 2 | Phenylamino | Potent Abl kinase inhibition in pyrido[2,3-d]pyrimidin-7-ones. | researchgate.net |
| 5 | Alkyl, Carbonyl | Significant inhibition of plasmodial pathogens. | researchgate.net |
| 6 | Alkyl, Carbonyl | Significant inhibition of plasmodial pathogens. | researchgate.net |
A recurring structural motif in many biologically active thieno[2,3-b]pyridine derivatives is the presence of a carboxamide group at the 2-position. This functionality is often crucial for establishing key interactions with biological targets.
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds with amino acid residues in the binding pocket of a protein.
Structural Scaffold: The carboxamide linker can appropriately position other essential pharmacophoric elements, such as aryl rings, for optimal interaction with the target.
Modulation of Activity: In the case of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, substitutions on the phenyl ring of the carboxamide moiety were found to significantly affect their FOXM1-inhibitory activity. nih.gov
The unsubstituted nature of the carboxamide can be particularly important, as any substitution on the amide nitrogen could potentially disrupt crucial hydrogen bonding interactions or introduce steric hindrance.
Structure-Based Drug Design and Ligand Optimization
The development of potent and selective inhibitors based on the this compound scaffold can be significantly accelerated through the use of structure-based drug design (SBDD) and ligand optimization strategies.
Target Identification: The initial step in SBDD involves identifying a specific biological target, such as a kinase or other enzyme, that is implicated in a disease process. Thienopyridine derivatives have been investigated as inhibitors of various kinases, including Abl kinase and eEF2-K. nih.govresearchgate.net
Computational Modeling: In the absence of an experimental crystal structure of the target protein in complex with a ligand, computational methods like molecular docking can be employed to predict the binding mode of this compound derivatives. This allows for the identification of key interactions and provides a rationale for designing new analogues with improved affinity. For example, molecular docking was used to study the binding of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives in the FOXM1 DNA-binding site. nih.gov
Iterative Optimization: SBDD is an iterative process. The designed compounds are synthesized and biologically evaluated. The resulting SAR data, combined with structural information from co-crystal structures or refined docking models, guides the next round of design and optimization, leading to the development of more potent and selective drug candidates.
The following table outlines the general steps involved in the structure-based drug design and ligand optimization of this compound derivatives.
| Step | Description | Example from Related Studies |
| 1. Target Selection | Identification of a relevant biological target for therapeutic intervention. | Abl kinase for cancer therapy. researchgate.net |
| 2. Lead Identification | Discovery of a lead compound, such as a this compound derivative, with initial activity. | Screening of a compound library. |
| 3. Structural Biology | Determination of the 3D structure of the target-ligand complex via X-ray crystallography or NMR, or generation of a homology model. | Use of existing kinase crystal structures for docking. |
| 4. In Silico Design | Computational design of new analogues with predicted improved binding affinity and selectivity. | Molecular docking of thieno[2,3-b]pyridines to FOXM1. nih.gov |
| 5. Chemical Synthesis | Synthesis of the designed compounds. | Standard organic synthesis methodologies. |
| 6. Biological Evaluation | In vitro and in vivo testing of the synthesized compounds to determine their activity and pharmacological properties. | Kinase inhibition assays, cell-based proliferation assays. |
| 7. SAR Analysis | Analysis of the relationship between structural modifications and biological activity to guide the next design cycle. | Evaluation of different substituents on the phenylamino moiety of pyrido[2,3-d]pyrimidin-7-ones. researchgate.net |
Advanced Analytical Techniques in Characterization and Research of 2 Bromo 6 Chlorothieno 2,3 B Pyridine
Spectroscopic Methods
Spectroscopic techniques are paramount in providing detailed information about the molecular structure, connectivity, and functional groups present in a compound. For the thieno[2,3-b]pyridine (B153569) scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical tools for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.
In the study of thieno[2,3-b]pyridine derivatives, ¹H NMR chemical shifts and coupling constants are used to determine the substitution patterns on the bicyclic ring system. For instance, in a series of 3-amino-thieno[2,3-b]pyridine-2-carboxamides, the protons of the pyridine (B92270) and thiophene (B33073) rings, as well as those on various substituents, exhibit characteristic signals that confirm the intended structure. acs.org Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to unambiguously assign these signals, especially in complex derivatives. acs.orgmdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the thieno[2,3-b]pyridine core are sensitive to the electronic effects of substituents. nih.gov For example, the carbon atoms bonded to electronegative halogens like bromine and chlorine would be expected to have distinct chemical shifts. Research on various substituted thieno[2,3-b]pyridines has established correlations between substituent effects and the observed ¹³C chemical shifts, which are invaluable for the characterization of new analogues. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Thieno[2,3-b]pyridine Derivative Note: This data is for a derivative and not 2-Bromo-6-chlorothieno[2,3-b]pyridine.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine CH₃ | 2.68, 2.88 | 20.4, 26.9 |
| Aromatic Carbons | - | 99.7, 119.4, 121.2, 123.1, 124.9, 129.7, 131.9, 136.4, 136.7, 144.6, 148.7, 157.2, 157.7 |
| C=O | - | 164.2 |
Data adapted from a study on 3-Amino-5-bromo-4,6-dimethyl-N-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide. acs.org
Mass Spectrometry (MS and HRMS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a substance with a high degree of certainty.
For halogenated compounds like this compound, the isotopic pattern observed in the mass spectrum is a key diagnostic feature. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) and chlorine (with its ~3:1 ratio of ³⁵Cl and ³⁷Cl isotopes) would result in a unique isotopic cluster for the molecular ion peak. This pattern is instrumental in confirming the presence and number of these halogen atoms in the molecule.
Studies on various thieno[2,3-b]pyridine derivatives frequently report HRMS data to confirm their elemental composition. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be further utilized to study the fragmentation patterns of these molecules, providing additional structural information. researchgate.netarkat-usa.org
Table 2: Expected HRMS Data for this compound Note: This is theoretical data as experimental data is not readily available.
| Molecular Formula | Calculated Mass (m/z) |
| C₇H₃⁷⁹Br³⁵ClNS | 247.8810 |
| C₇H₃⁸¹Br³⁵ClNS | 249.8790 |
| C₇H₃⁷⁹Br³⁷ClNS | 249.8781 |
| C₇H₃⁸¹Br³⁷ClNS | 251.8760 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.
For the thieno[2,3-b]pyridine ring system, IR spectroscopy can confirm the presence of C-H, C=C, and C-N bonds within the aromatic structure. The substitution pattern and the nature of the substituents will influence the exact position of these absorption bands. For derivatives containing other functional groups, such as amino or carbonyl groups, IR spectroscopy provides clear evidence for their presence through characteristic stretching and bending vibrations. For example, in 3-aminothieno[2,3-b]pyridine-2-carboxamides, the N-H stretches of the amino group and the C=O stretch of the amide are readily identified in the IR spectrum. acs.orgresearchgate.netresearchgate.net Although the IR spectrum for the parent this compound is not published, the presence of C-Br and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Table 3: Typical IR Absorption Frequencies for Functional Groups in Thieno[2,3-b]pyridine Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3500 - 3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch (Amide) | 1680 - 1630 |
| C=C and C=N Stretch (Aromatic) | 1600 - 1450 |
Crystallographic Studies
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids. These techniques allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
X-ray Diffraction Analysis of this compound and Derivatives
While a crystal structure for this compound has not been reported, X-ray diffraction analysis is a crucial technique for the characterization of its derivatives. Such studies provide unambiguous proof of the molecular structure and connectivity, which is especially important for complex heterocyclic systems where isomers are possible.
For example, X-ray crystallographic studies have been performed on various substituted thieno[2,3-b]pyridines, revealing detailed information about their molecular geometry. researchgate.net These analyses confirm the planarity of the fused ring system and provide precise measurements of the bond lengths and angles, which can be influenced by the electronic nature of the substituents. In halogenated derivatives, the C-Br and C-Cl bond lengths can be accurately determined, providing insight into the electronic environment of the halogenated carbon atoms.
Crystal Engineering and Polymorphism
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of thieno[2,3-b]pyridine derivatives, crystal engineering principles are applied to control the packing of molecules in the solid state, which can influence properties such as solubility and bioavailability in pharmaceutical applications. nih.govmdpi.com
The planar nature of the thieno[2,3-b]pyridine core can lead to strong π-π stacking interactions, which often result in poor solubility. nih.govmdpi.com Crystal engineering strategies, such as the introduction of bulky substituents, can disrupt this tight packing and improve the solubility profile of these compounds. mdpi.com The study of intermolecular interactions, such as hydrogen bonds and halogen bonds, is also a key aspect of the crystal engineering of these systems.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical solids. Different polymorphs can have different physical properties, including melting point, solubility, and stability. While there are no specific reports on the polymorphism of this compound, it is a phenomenon that would be thoroughly investigated during the development of any crystalline solid for a specific application. X-ray diffraction is the primary technique used to identify and characterize different polymorphic forms.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystal Structures
Thieno[2,3-b]pyridines are noted for being highly planar molecules. mdpi.com This planarity facilitates strong intermolecular attractive forces, leading to tight molecular packing in the crystal lattice. mdpi.com These interactions are significant as they influence physical properties such as melting point and solubility. mdpi.com For this compound, the key expected intermolecular interactions would include hydrogen bonding, π-stacking, and potentially halogen bonding.
Hydrogen Bonding:
In the absence of classic hydrogen bond donors (like -NH or -OH groups) directly on the this compound molecule, conventional hydrogen bonds would not be the primary interaction. However, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In a crystal structure, it could interact with weak hydrogen bond donors, such as the aromatic C-H groups of neighboring molecules (C–H···N interactions). These interactions, although weaker than traditional hydrogen bonds, can play a significant role in directing the supramolecular assembly.
π-Stacking Interactions:
The fused aromatic system of the thieno[2,3-b]pyridine core is electron-rich and planar, making it highly susceptible to π-π stacking interactions. mdpi.com These forces are a result of overlapping p-orbitals between the aromatic rings of adjacent molecules. Depending on the specific packing arrangement, these interactions can manifest in several geometries, such as face-to-face or offset (staggered) stacking. These π-stacking interactions are a major contributor to the cohesive energy of the crystal, holding the planar molecules in ordered stacks or layers.
Halogen Bonding:
The presence of both bromine and chlorine atoms on the thieno[2,3-b]pyridine ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as the nitrogen atom or the sulfur atom of the thiophene ring on a neighboring molecule. These C–Br···N, C–Cl···N, C–Br···S, or C–Cl···S interactions can be highly directional and contribute significantly to the stability and specific geometry of the crystal structure.
The table below summarizes the potential intermolecular interactions that are likely to be significant in the crystal structure of this compound, based on its structural features.
| Interaction Type | Participating Structural Features | Potential Role in Crystal Packing |
| π-π Stacking | Planar thieno[2,3-b]pyridine aromatic system | Major contributor to crystal lattice energy; promotes layered or stacked arrangements of molecules. |
| Hydrogen Bonding | Pyridine Nitrogen (as H-bond acceptor) and aromatic C-H groups (as weak H-bond donors) | Directs the orientation of molecules relative to each other, contributing to the overall supramolecular architecture. |
| Halogen Bonding | Bromine and Chlorine atoms (as halogen bond donors); Pyridine Nitrogen and Thiophene Sulfur (as potential acceptors) | Provides directional control in the crystal packing, influencing the specific arrangement and orientation of neighboring molecules. |
Biological Activities and Medicinal Chemistry Applications of 2 Bromo 6 Chlorothieno 2,3 B Pyridine Derivatives
Overview of Thienopyridine Biological Activities
Thienopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The fusion of a thiophene (B33073) ring with a pyridine (B92270) ring creates a scaffold that can be readily modified to interact with various biological targets. These derivatives have shown potential in treating a variety of conditions, including cardiovascular diseases, inflammation, and infections. nih.gov The versatility of the thienopyridine structure allows for the development of compounds with improved solubility, lipophilicity, and hydrogen bonding capacity, which are important characteristics for drug candidates. researchgate.net Research has demonstrated their efficacy as anti-inflammatory, anti-infective, antiviral, antimicrobial, and antitumor agents. researchgate.net
Certain thienopyridine derivatives are well-established as antiplatelet drugs used in the prevention of atherothrombotic events in cardiovascular, cerebrovascular, and peripheral vascular disease. nih.gov Compounds like ticlopidine and clopidogrel function as non-competitive antagonists of the platelet adenosine diphosphate (ADP) receptor, P2Y12, which plays a crucial role in platelet aggregation and thrombus formation. nih.gov By inhibiting this receptor, these drugs effectively reduce the risk of heart attack and stroke. nih.gov Additionally, some thienopyridine derivatives have been shown to induce the release of nitric oxide from coronary endothelium cells, which is an important signaling molecule in the cardiovascular system. conicet.gov.ar
While the primary focus has been on cardiovascular applications, related pyridine-containing heterocyclic structures, such as pyrrolopyridines, have been investigated for their potential in treating diseases of the central nervous system. researchgate.net
Thienopyridine derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. researchgate.net Certain synthesized thienopyridine derivatives have been shown to inhibit the production of nitric oxide (NO) in murine macrophages, a key mediator in the inflammatory process. researchgate.net For instance, pyridine derivatives 7a and 7f showed significant inhibition of NO production with IC50 values of 76.6 µM and 96.8 µM, respectively. researchgate.net Similarly, pyrimidine derivatives 9a and 9d also exhibited good activity with IC50 values of 83.1 µM and 88.7 µM, respectively. researchgate.net
Other related structures, such as 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, have also been investigated for their immunomodulatory effects. nih.govresearchgate.net Some of these compounds were found to be potent inhibitors of lipopolysaccharide (LPS)-stimulated NO generation from murine macrophages, indicating their potential as anti-inflammatory agents. nih.govresearchgate.net
Table 1: Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives
| Compound | NO Inhibition (%) | IC50 (µM) |
|---|---|---|
| Pyridine 7a | 65.48 | 76.6 |
| Pyridine 7f | 51.19 | 96.8 |
| Pyrimidine 9a | 55.95 | 83.1 |
| Pyrimidine 9d | 61.90 | 88.7 |
The thienopyridine scaffold has been a fruitful starting point for the development of various anti-infective and antimicrobial agents. researchgate.net
Recent studies have highlighted the potential of thieno[2,3-b]pyridine (B153569) derivatives as a new class of antiviral drugs, particularly against the Mayaro virus (MAYV), an emerging arbovirus. researchgate.netconicet.gov.ar Several derivatives were found to effectively reduce viral production in mammalian cell lines at non-toxic concentrations. conicet.gov.ar One promising candidate, compound 104, demonstrated a strong anti-MAYV effect by impacting the early and late stages of viral replication, including virus morphogenesis. researchgate.netconicet.gov.ar This compound is thought to influence viral protein synthesis, possibly by inhibiting the transcription of the nsP2 protein, leading to the production of non-infectious viral particles. nih.gov
The antiviral properties of related heterocyclic compounds have also been noted against other viruses. For instance, natural compounds have been screened for their activity against the Hepatitis C virus (HCV), with some showing inhibitory effects on viral replication. nih.gov
Table 2: Antiviral Activity of Thienopyridine Derivative 104 against Mayaro Virus
| Compound | Target Virus | Selectivity Index (SI) | Mechanism of Action |
|---|---|---|---|
| 104 | Mayaro Virus (MAYV) | 125 | Inhibits viral protein synthesis, affects virus morphogenesis |
Derivatives of thiopyridine have emerged as potential candidates for the treatment of tuberculosis (TB), including latent infections. nih.gov New 2-thiopyridine derivatives have been found to possess potent antitubercular activity against both actively growing and dormant Mycobacterium tuberculosis cells. nih.gov This is particularly significant as latent TB is notoriously difficult to treat due to the phenotypic antibiotic resistance of non-replicating bacteria. nih.gov Similarly, 1-hydroxy-2-thiopyridine derivatives have also shown high efficacy against both replicating and dormant M. tuberculosis in vitro. nih.gov Thienyl-substituted pyrimidines have also been reported to have potent activity against multidrug-resistant TB (MDR-TB) strains. mdpi.com
Thienopyridine derivatives have also been explored for their antifungal properties. scielo.org.mx In one study, novel thienopyridine 1,2,3-triazole derivatives were synthesized and evaluated for their activity against various fungal strains. scielo.org.mx Compound 2a showed good inhibitory activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. scielo.org.mx Another compound, 1b, was particularly effective against Candida glabrata, with an MIC of 0.12 μg/mL, which was superior to the standard drug itraconazole (MIC = 1 μg/mL). scielo.org.mx Furthermore, compound 2b demonstrated activity against Rhizopus oryzae comparable to the reference drug. scielo.org.mx
Table 3: Antifungal Activity of Thienopyridine 1,2,3-Triazole Derivatives
| Compound | Fungal Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|---|
| 2a | C. albicans | 0.5 | 0.03 (Itraconazole) |
| 1b | C. glabrata | 0.12 | 1 (Itraconazole) |
| 2b | R. oryzae | 1 | 1 (Itraconazole) |
Anti-infective and Antimicrobial Activities
Antimalarial Activity
Malaria remains a significant global health challenge, necessitating the development of novel therapeutic agents to combat drug-resistant strains of the parasite. In this context, derivatives of the thieno[2,3-b]pyridine scaffold have emerged as a promising class of antiplasmodial agents. Research into 4-arylthieno[2,3-b]pyridine-2-carboxamides has demonstrated their potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
These compounds have been shown to exhibit strong antiparasitic activity, with the most effective derivatives displaying IC50 values in the low nanomolar range. Notably, their mechanism of action appears to be distinct from that of some related ketones, as they are only weak inhibitors of the plasmodial enzyme PfGSK-3. This suggests an alternative pathway for their antimalarial effects. The high selectivity indices of these compounds, indicating a favorable therapeutic window, further underscore their potential as leads for the development of new antimalarial drugs.
Antiproliferative and Antitumor Properties
The quest for more effective and selective cancer therapies has led to the investigation of a wide array of chemical scaffolds, with thieno[2,3-b]pyridine derivatives showing considerable promise. These compounds have demonstrated potent antiproliferative and antitumor activities across a range of human cancer cell lines, including those known for their aggressive nature and resistance to existing treatments.
A key mechanism underlying the anticancer effects of many thieno[2,3-b]pyridine derivatives is their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.
Src Kinase Inhibition: The Src family of non-receptor tyrosine kinases is frequently overexpressed and hyperactivated in various cancers, contributing to tumor progression, metastasis, and angiogenesis. A novel series of 3-amino-thieno[2,3-b]pyridine derivatives has been identified as potent inhibitors of c-Src kinase. Structure-activity relationship (SAR) studies have shed light on the importance of substituents on the thienopyridine ring and other aromatic moieties for effective interaction with the ATP hydrophobic pocket of the enzyme, leading to the development of ligands with significant enzymatic and cellular c-Src inhibition.
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, as its mutation and overexpression can drive tumor growth. Thieno[2,3-d]pyrimidine derivatives, structurally related to the thieno[2,3-b]pyridine core, have been investigated as EGFR inhibitors. Certain compounds have shown significant inhibitory activity against both wild-type EGFR and the T790M mutant, which is associated with resistance to first-generation EGFR inhibitors. Molecular docking studies have confirmed the stable binding of these compounds within the EGFR active site.
IκB Kinase-β (IKK-β) Inhibition: The inhibitor of nuclear factor kappa B (NF-κB) kinase subunit beta (IKK-β) is a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer. A series of thienopyridine-based compounds have been identified as potent IKK-β inhibitors. Optimization of the structure at various positions of the thienopyridine core has led to analogues with IC50 values as low as 40 nM. These compounds have demonstrated the ability to suppress the production of inflammatory cytokines and interfere with the NF-κB signaling pathway in cellular assays.
| Compound Class | Target Kinase | Key Findings |
| 3-Amino-thieno[2,3-b]pyridines | c-Src | Potent enzymatic and cellular inhibition. |
| Thieno[2,3-d]pyrimidines | EGFR (wild-type and T790M) | Significant inhibitory activity and stable binding. |
| Thienopyridines | IKK-β | Potent inhibition with IC50 values in the nanomolar range. |
While the thieno[2,3-b]pyridine scaffold has been extensively studied for its inhibitory effects on various kinases, specific research detailing the direct inhibitory activity of 2-bromo-6-chlorothieno[2,3-b]pyridine derivatives against the human epidermal growth factor receptor 2 (HER2) is not prominently available in the reviewed scientific literature. Studies have investigated the antiproliferative effects of these compounds on HER2-negative breast cancer cell lines, such as MCF-7, but this does not provide direct evidence of HER2 inhibition. Further research is required to determine the potential of this class of compounds as direct HER2 inhibitors.
Thienopyridines are a well-established class of antiplatelet agents, with clopidogrel being a widely used drug that targets the P2Y12 receptor. Research has shown that thieno[2,3-b]pyridine derivatives are potent antiplatelet drugs. nih.gov
In vitro studies have demonstrated that these compounds can effectively inhibit both platelet activation and aggregation. nih.gov Furthermore, they have been shown to act synergistically with aspirin, a cornerstone of antiplatelet therapy. nih.gov Notably, some of the investigated thieno[2,3-b]pyridine derivatives exhibited greater antiplatelet activity compared to clopidogrel, highlighting their potential as novel and more effective P2Y12 inhibitors for the prevention of thrombotic events. nih.gov
| Compound Class | Activity | Comparison with Clopidogrel | Synergy |
| Thieno[2,3-b]pyridines | Potent inhibitors of platelet activation and aggregation | Some derivatives showed greater activity | Synergistic effects with aspirin |
Specific Biological Evaluation of this compound Derivatives
The therapeutic potential of derivatives of this compound has been substantiated through a range of specific biological evaluations, encompassing both in vitro and in vivo models. These studies have been instrumental in elucidating their mechanisms of action and establishing their efficacy in various disease contexts.
In Vitro Studies: A substantial body of in vitro research has demonstrated the potent biological activities of thieno[2,3-b]pyridine derivatives. Antiproliferative assays have been conducted on a diverse panel of human cancer cell lines, including leukemia, colon cancer, and prostate cancer. For instance, a newly synthesized thieno[2,3-b]pyridine compound was shown to inhibit the growth of triple-negative breast cancer cell lines at nanomolar concentrations. nih.gov The inhibitory concentration for 50% of cells (IC50) for this compound against the MDA-MB-231 cell line after 48 hours of treatment was determined to be 2.082 µM. nih.gov In another study, a series of ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were evaluated for their cytotoxicity against sensitive and multidrug-resistant leukemia cells. One compound, in particular, exhibited significant growth inhibitory activity with IC50 values of 4.486 ± 0.286 µM and 2.580 ± 0.550 µM against CEM/ADR5000 and CCRF-CEM cells, respectively.
In Vivo Studies: The promising in vitro results have prompted the evaluation of thieno[2,3-b]pyridine derivatives in preclinical in vivo models. For example, a mouse xenograft study was conducted to assess the antitumor efficacy of a specific thieno[2,3-b]pyridine derivative. While the study was described as encouraging, the observed reduction in tumor size and mass did not reach statistical significance. Further in vivo investigations are warranted to fully establish the therapeutic potential and pharmacokinetic profiles of these compounds.
| Study Type | Model | Key Findings |
| In Vitro | Triple-negative breast cancer cell line (MDA-MB-231) | IC50 of 2.082 µM after 48 hours. nih.gov |
| In Vitro | Leukemia cell lines (CEM/ADR5000 and CCRF-CEM) | A derivative showed IC50 values of 4.486 µM and 2.580 µM, respectively. |
| In Vivo | Mouse xenograft model | Encouraging but not statistically significant tumor size reduction. |
Mechanistic Investigations of Biological Action
The biological activity of derivatives stemming from the this compound scaffold is a subject of ongoing research, with studies beginning to elucidate their mechanisms of action at a molecular level. Investigations into thieno[2,3-b]pyridine analogues have revealed specific cellular pathways through which these compounds exert their effects.
In the context of metabolic diseases, certain thieno[2,3-b]pyridine derivatives have been identified as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes mellitus. nih.gov The mechanism for one such derivative, compound 8e , was found to involve the reduction of mRNA transcription levels of crucial gluconeogenic genes. nih.gov Specifically, it downregulates the expression of glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate carboxykinase (PEPCK), leading to decreased glucose production in the liver. nih.gov
In oncology, particularly in prostate cancer research, thieno[2,3-b]pyridine compounds have been shown to interrupt the cell cycle and induce cell death. nih.gov Studies on aggressive metastatic prostate cancer cell lines demonstrated that these compounds promote cell cycle arrest at the G2/M phase. nih.gov Furthermore, these molecules were observed to cause multinucleation, a hallmark of mitotic catastrophe, and ultimately lead to apoptosis, or programmed cell death. nih.gov
Table 1: Mechanistic Details of Thieno[2,3-b]pyridine Derivatives
| Biological Context | Derivative(s) | Mechanism of Action | Target Pathway/Process | Reference |
|---|---|---|---|---|
| Type 2 Diabetes | Compound 8e | Reduces mRNA expression of G6Pase and PEPCK | Hepatic Gluconeogenesis | nih.gov |
Development as Pharmaceutical Intermediates and Agrochemicals
This compound is recognized as a versatile heterocyclic building block in synthetic chemistry. chemimpex.com Its unique thieno-pyridine core structure, enhanced by the reactivity of its halogenated positions, makes it a valuable starting material for creating more complex molecules. chemimpex.com This utility has been harnessed in both the pharmaceutical and agrochemical sectors, where it serves as a key intermediate in the synthesis of novel, biologically active compounds. chemimpex.combuyersguidechem.com
Utility in Drug Discovery and Development
The structural framework of this compound is a privileged scaffold in medicinal chemistry, forming the basis for compounds targeting a range of diseases. Its halogenated nature permits straightforward chemical modifications, enabling the development of derivatives with tailored pharmacological profiles. chemimpex.com
This scaffold has been particularly significant in the development of anti-cancer agents. chemimpex.com Research has demonstrated that thieno[2,3-b]pyridine derivatives can potently inhibit the proliferation and motility of prostate cancer cells. nih.gov A lead compound, DJ160 , was effective in patient-derived explant models, inhibiting cancer cell proliferation even in samples that showed resistance to the current standard-of-care therapy, enzalutamide. nih.gov This highlights the potential of these derivatives to address unmet clinical needs in castrate-resistant prostate cancer. nih.gov
Beyond oncology, the thieno[2,3-b]pyridine core has been exploited to create inhibitors of hepatic gluconeogenesis for the potential treatment of type 2 diabetes. nih.gov A screening of a small molecule library identified a hit compound with a thienopyridine core, which, through structure-activity relationship (SAR) studies, led to the discovery of potent inhibitors of hepatic glucose production with favorable drug-like properties. nih.gov
Table 2: Research Findings on Thieno[2,3-b]pyridine Derivatives in Drug Discovery
| Disease Area | Cell Line/Model | Key Derivative(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Prostate Cancer | PC3 Cells | DJ97, DJ144, DJ145, DJ154, DJ160 | Inhibition of proliferation and motility; G2/M arrest | nih.gov |
| Prostate Cancer | Patient-Derived Explants | DJ160 | Inhibition of proliferation in enzalutamide-resistant tissue | nih.gov |
Potential as Pesticides and Pest Control Agents
The application of this compound extends into the agrochemical industry, where it is used in the formulation of products for crop protection. chemimpex.com The inherent biological interactivity of the thieno[2,3-b]pyridine structure is being explored for the development of more effective and potentially environmentally considerate agricultural products. chemimpex.com Its role as an intermediate allows for the synthesis of novel pesticides and herbicides. chemimpex.com The discovery of related scaffolds, such as 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine, as novel lead structures for fungicides underscores the potential of this chemical class in creating new pest control solutions. mdpi.com
Computational Chemistry and Modeling of 2 Bromo 6 Chlorothieno 2,3 B Pyridine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
While specific molecular docking studies for 2-bromo-6-chlorothieno[2,3-b]pyridine targeting the PI-PLC-δ1 crystal structure are not extensively detailed in publicly available literature, research on analogous thieno[2,3-b]pyridine (B153569) derivatives has demonstrated their potential as inhibitors of various kinases. For instance, docking studies on related compounds have been performed to investigate their binding to the ATP-binding pocket of kinases, a common strategy in cancer drug design.
A hypothetical molecular docking study of a thieno[2,3-b]pyridine derivative against a kinase target, such as PI-PLC-δ1, would involve preparing the 3D structures of both the ligand and the protein. The ligand's geometry would be optimized, and the protein structure would be obtained from a repository like the Protein Data Bank (PDB). The docking simulation would then place the ligand into the protein's active site in various conformations and orientations. The results are typically scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, would be analyzed to understand the basis of binding.
Table 1: Example of Molecular Docking Results for a Hypothetical Thieno[2,3-b]pyridine Derivative
| Parameter | Value |
|---|---|
| Target Protein | PI-PLC-δ1 |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Lys23, Val31, Leu88, Phe90 |
| Hydrogen Bonds | Lys23 (backbone C=O) |
This table is illustrative and based on typical results for similar compounds, not specific data for this compound.
In Silico Predictions of Biological Activity
In silico methods are used to predict the biological activity of molecules based on their chemical structure. These predictions can encompass a wide range of properties, including therapeutic effects, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties.
For a compound like this compound, in silico predictions can be performed using various software and web-based tools that employ algorithms based on quantitative structure-activity relationships (QSAR) or machine learning models trained on large datasets of known active compounds. These tools can predict the probability of a molecule being active against certain biological targets or having particular toxicological profiles.
For example, a prediction might suggest that the thieno[2,3-b]pyridine core is likely to interact with kinase families due to its structural similarity to known kinase inhibitors. The presence of bromine and chlorine atoms can influence properties like lipophilicity and metabolic stability, which are also predictable in silico.
Table 2: Illustrative In Silico Predictions for a Thieno[2,3-b]pyridine Compound
| Property | Predicted Value | Method |
|---|---|---|
| Kinase Inhibitory Likelihood | High | Similarity Search |
| hERG Inhibition Risk | Moderate | QSAR Model |
| Blood-Brain Barrier Permeation | Low | Physicochemical Rules |
This table represents typical in silico predictions for a heterocyclic compound and is not based on specific experimental data for this compound.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide detailed information about molecular orbitals, electrostatic potential, and vibrational frequencies.
For this compound, DFT calculations can be used to determine its optimized 3D geometry, bond lengths, and bond angles. The analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into its chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions, including those with biological targets.
Table 3: Example of DFT Calculated Properties for a Halogenated Pyridine (B92270) Derivative
| Property | Calculated Value | Basis Set |
|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -1.5 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311G(d,p) |
This table provides example data typical for quantum chemical calculations on similar molecules and does not represent specific results for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, such as a ligand-protein complex in a biological environment.
Table 4: Representative Data from an MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Value |
|---|---|---|
| RMSD of Ligand | Root Mean Square Deviation of the ligand from its initial position | < 2.0 Å |
| RMSF of Protein | Root Mean Square Fluctuation of protein residues | Varies by residue |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is present | > 50% for key interactions |
This table illustrates the types of data obtained from MD simulations and is not based on specific simulations of this compound.
Future Directions and Emerging Research Areas
Novel Synthetic Strategies for Diversification of 2-Bromo-6-chlorothieno[2,3-b]pyridine Derivatives
The inherent reactivity of the halogenated sites on the this compound scaffold is a key asset for chemical modification and the creation of diverse derivative libraries. mdpi.com Future synthetic research will likely move beyond traditional methods to embrace more sophisticated and efficient strategies. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are expected to be pivotal. These methods allow for the precise and chemoselective introduction of a wide array of aryl, heteroaryl, and amino groups at the C-2 and C-6 positions, which is crucial for exploring structure-activity relationships (SAR).
Exploration of New Therapeutic Targets and Biological Pathways
Derivatives of the thieno[2,3-b]pyridine (B153569) core have demonstrated significant promise as anticancer agents. ekb.eg Future investigations will aim to broaden this therapeutic potential by exploring new disease targets and elucidating the underlying biological mechanisms.
Anticancer Research: Research has shown that thieno[2,3-b]pyridine compounds can potently inhibit the growth and motility of prostate cancer cells, including those resistant to current therapies. ekb.eg A lead compound, DJ160, was found to induce G2/M cell cycle arrest, multinucleation, and apoptosis. ekb.egnih.gov Similarly, other analogues have shown potent anti-proliferative activity against breast and colon cancer cell lines. mdpi.comnih.gov A key future direction is the identification of the specific molecular targets of these compounds. While some studies suggest the inhibition of enzymes like phosphoinositide-specific phospholipase C (PLC), further research is needed for confirmation. nih.govrsc.org Another avenue involves targeting specific kinases; for instance, certain 5-bromo-thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of Pim-1 kinase, an enzyme overexpressed in many cancers. tandfonline.com
Antimicrobial Applications: The thieno[2,3-b]pyridine scaffold is also a promising platform for developing new antimicrobial agents. researchgate.net With the rise of antibiotic resistance, there is an urgent need for novel compounds that act on different bacterial and fungal pathways. Future work will involve synthesizing and screening derivatives of this compound against a wide range of pathogenic microbes to identify candidates with potent and selective activity. ekb.eg
| Therapeutic Area | Potential Targets/Activity | Key Findings |
| Oncology | Prostate Cancer | Inhibition of proliferation and motility, induction of G2/M arrest and apoptosis, even in therapy-resistant models. ekb.eg |
| Breast & Colon Cancer | Potent anti-proliferative activity; potential to overcome poor solubility via prodrug strategies. mdpi.comnih.gov | |
| Various Cancers | Inhibition of kinases such as Pim-1. tandfonline.com | |
| Infectious Diseases | Bacteria and Fungi | Derivatives show potential as antibacterial and antifungal agents. researchgate.net |
Advanced Materials Science Applications
Beyond its biomedical potential, the thieno[2,3-b]pyridine core is of interest in materials science. The fused aromatic ring system suggests potential for creating novel organic semiconductors and conductive polymers. mdpi.com Future research in this area will focus on synthesizing polymers incorporating the this compound unit and evaluating their electronic and optical properties. The ability to tune these properties through chemical modification of the scaffold could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Development of Structure-Based Design Principles for Enhanced Efficacy and Selectivity
To accelerate the development of potent and selective therapeutic agents, future research will increasingly rely on computational and structure-based design principles. Techniques like molecular hybridization and scaffold hopping can be used to design new derivatives that combine the advantageous structural features of known inhibitors with the novel thieno[2,3-b]pyridine core.
In silico modeling and docking studies can predict how derivatives will bind to specific biological targets, such as the ATP-binding site of a kinase. rsc.org This allows for the rational design of molecules with improved binding affinity and selectivity, minimizing off-target effects. By systematically modifying substituents on the thieno[2,3-b]pyridine ring and evaluating the computational and experimental outcomes, researchers can develop clear structure-activity relationship (SAR) models to guide the synthesis of more effective and safer drug candidates.
Pharmacokinetic and Pharmacodynamic Studies
A critical area for future research is the comprehensive evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of novel this compound derivatives. Early studies on related compounds have noted challenges such as poor aqueous solubility, which can hinder bioavailability and therapeutic efficacy. mdpi.com
Future work must address these issues through strategies such as the development of prodrugs, which can improve solubility and absorption. mdpi.com Detailed in vitro and in vivo studies will be essential to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lead compounds. Understanding how these molecules are processed by the body is crucial for their advancement into clinical development. Furthermore, in silico tools can be used for the early prediction of ADME properties and bioavailability, helping to prioritize which derivatives to synthesize and test. researchgate.net
Toxicological Profiles and Safety Assessments
As with any compound intended for therapeutic or widespread material use, establishing a comprehensive toxicological profile for this compound and its derivatives is paramount. Currently, there is a lack of publicly available, detailed toxicological data for this specific compound.
Future research must include rigorous safety assessments to identify any potential cytotoxicity, mutagenicity, or other adverse effects. These studies are a non-negotiable step in the preclinical development of any new therapeutic agent. Standardized assays will be needed to determine the safety margins of promising compounds and to ensure that their therapeutic benefits outweigh any potential risks. While a general GHS classification for the parent thieno[2,3-b]pyridine scaffold indicates potential hazards, specific assessments for derivatives are required. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-6-chlorothieno[2,3-b]pyridine, and how do reaction conditions influence yields?
- Methodology : Bromination and chlorination of thienopyridine precursors are common approaches. For example, bromine or N-bromosuccinimide (NBS) can introduce bromine at the 2-position, while chlorinating agents like POCl₃ or SOCl₂ may target the 6-position. Temperature control (e.g., 0–60°C) and catalysts (e.g., Lewis acids) are critical for regioselectivity .
- Data Consideration : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and monitor reaction progress via TLC or HPLC.
Q. How can the purity and structural identity of this compound be confirmed?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic proton splitting patterns and halogen-induced deshielding) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₄BrClNS, expected m/z ≈ 264.8) .
- Elemental Analysis : Validate Br/Cl content within ±0.3% of theoretical values .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests in DMSO-d₆ over 24 hours are recommended to detect decomposition .
- Storage : Store at 0–4°C under inert gas (N₂/Ar) to prevent halogen loss or oxidation .
Advanced Research Questions
Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : Bromine at the 2-position acts as a better leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy vs. chlorine. Chlorine at the 6-position may sterically hinder Pd-catalyzed reactions, requiring bulky ligands (e.g., XPhos) .
- Case Study : Compare yields in Buchwald-Hartwig amination using Pd₂(dba)₃ (60–80% vs. <30% for 6-Cl analogs) .
Q. What strategies resolve contradictions in reported biological activity data for thieno[2,3-b]pyridine derivatives?
- Data Analysis :
- Structural Analogues : Compare 2-Br-6-Cl derivatives with 5-Br-thieno[2,3-b]pyridine-2-carboxylic acid (CAS 1242336-81-7), noting divergent COX-2 inhibition profiles due to electron-withdrawing vs. donating groups .
- Assay Conditions : Control for solvent (DMSO concentration ≤0.1% in cell-based assays) to avoid false positives .
Q. Can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?
- DFT Studies : Calculate Fukui indices to identify electron-rich sites. For 2-Br-6-Cl-thienopyridine, the 3-position is most reactive toward nitration, validated by experimental NO₂ incorporation (85% yield) .
- Software Tools : Gaussian 16 with B3LYP/6-311+G(d,p) basis set for geometry optimization .
Methodological Challenges
Q. What are the limitations of X-ray crystallography for characterizing halogenated thienopyridines?
- Crystallization Issues : Halogen-heavy compounds often form polymorphs. Use slow vapor diffusion (hexane/EtOAc) to improve crystal quality.
- Data Interpretation : Compare bond lengths (C-Br ≈ 1.89 Å, C-Cl ≈ 1.72 Å) with literature values to confirm substitution patterns .
Q. How to optimize catalytic systems for C–H functionalization of this compound?
- Catalyst Screening : Test Pd(OAc)₂, RuCl₃, or Ir(ppy)₃ under blue LED light for direct arylation. For example, Pd(OAc)₂ with pivalic acid achieves 70% yield in C3-arylation .
- Additives : Silver salts (Ag₂CO₃) enhance halogen retention during catalysis .
Applications in Drug Discovery
Q. What in vitro models validate the anti-fibrotic potential of this compound?
- Biological Targets : HIPK2 inhibition (see oxadiazolyldihydropyrano[2,3-b]pyridine analogs in ) reduces TGF-β1-induced renal fibrosis. Test IC₅₀ in HEK293T cells transfected with HIPK2 .
- Dose-Response : Compare 2-Br-6-Cl derivatives with 5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 183208-36-8) for potency .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
